REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][N:3]=1.[O:10]1[CH:14]=[CH:13][CH:12]=[C:11]1[C:15]([N:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1)=[O:16].C(N(CC)CC)C>C(O)CCC>[O:10]1[CH:14]=[CH:13][CH:12]=[C:11]1[C:15]([N:17]1[CH2:18][CH2:19][N:20]([C:2]2[N:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][N:3]=2)[CH2:21][CH2:22]1)=[O:16]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)OC
|
Name
|
|
Quantity
|
1.49 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C(=O)N1CCNCC1
|
Name
|
|
Quantity
|
1.39 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
petroleum ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under gentle reflux conditions overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated off under reduced pressure
|
Type
|
ADDITION
|
Details
|
the crude residue is diluted in chloroform
|
Type
|
WASH
|
Details
|
washed in water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over NaSO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to give a crude product which
|
Type
|
CUSTOM
|
Details
|
is purified
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate/petroleum ether 70:30
|
Type
|
CUSTOM
|
Details
|
to yield an oil which
|
Type
|
WAIT
|
Details
|
left
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)C(=O)N1CCN(CC1)C1=NC=CC(=N1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.86 mmol | |
AMOUNT: MASS | 1.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |